Ethyl 5-bromo-2-chlorothiophene-3-carboxylate

Description

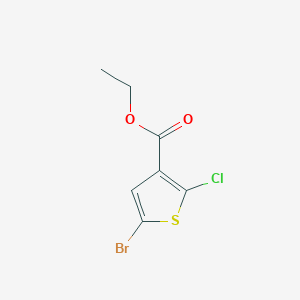

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate is a halogenated thiophene derivative characterized by a bromine atom at the 5-position, a chlorine atom at the 2-position, and an ethyl ester group at the 3-position of the thiophene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where thiophene scaffolds are prized for their electronic properties and bioactivity .

Properties

Molecular Formula |

C7H6BrClO2S |

|---|---|

Molecular Weight |

269.54 g/mol |

IUPAC Name |

ethyl 5-bromo-2-chlorothiophene-3-carboxylate |

InChI |

InChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |

InChI Key |

WGLJYZPCECIJDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Directed Bromination at the C5 Position

The introduction of bromine at the C5 position of thiophene derivatives often leverages electrophilic aromatic substitution (EAS) guided by electron-withdrawing groups. For ethyl 2-chlorothiophene-3-carboxylate, the ester moiety at C3 and chlorine at C2 act as meta-directors, favoring bromination at C5.

Methodology :

-

Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature.

-

Mechanism : NBS generates a bromonium ion, which attacks the electron-deficient C5 position. The reaction typically proceeds over 20 hours with yields exceeding 80% for analogous selenophenes.

-

Optimization : Lower temperatures (0°C) minimize di-bromination, while DMF stabilizes intermediates.

Example Protocol :

-

Dissolve ethyl 2-chlorothiophene-3-carboxylate (2 mmol) in DMF (5 mL).

-

Add NBS (2.2 mmol) at 0°C, then stir at room temperature for 20 hours.

-

Quench with water, extract with diethyl ether, and purify via silica gel chromatography.

Chlorination at the C2 Position

Chlorination precedes bromination due to the stronger directing effect of chlorine. Electrophilic chlorination using sulfuryl chloride (SOCl₂) or Cl₂ gas with FeCl₃ as a catalyst is common.

Methodology :

-

Reagents : Cl₂ gas in dichloromethane (DCM) with FeCl₃ (1 equiv) at -10°C.

-

Mechanism : FeCl₃ polarizes Cl₂, facilitating electrophilic attack at the C2 position, activated by the ester’s electron-withdrawing nature.

Example Protocol :

-

Bubble Cl₂ gas through a solution of ethyl thiophene-3-carboxylate (1 mmol) in DCM (10 mL) at -10°C.

-

Add FeCl₃ (1 mmol) and stir for 4 hours.

-

Quench with 5% sodium bicarbonate, extract with DCM, and concentrate.

Sequential Halogenation and Esterification

Carboxylic Acid to Ester Conversion

The ester group is typically introduced early in the synthesis to leverage its directing effects. Thionyl chloride (SOCl₂) efficiently converts carboxylic acids to acyl chlorides, which are then esterified.

Methodology :

-

Reagents : 5-Bromo-2-chlorothiophene-3-carboxylic acid, SOCl₂, and ethanol.

-

Conditions : Reflux without solvent under DMF catalysis (0.5–1 mol%).

Example Protocol :

One-Pot Halogenation-Esterification

Combining halogenation and esterification steps reduces purification burdens.

Methodology :

-

Reagents : Ethyl 3-thiophenecarboxylate, Cl₂, NBS, and FeCl₃.

-

Conditions : Sequential Cl₂ and NBS addition in DCM/FeCl₃ at controlled temperatures.

Example Protocol :

-

Chlorinate ethyl thiophene-3-carboxylate as in Section 1.2.

-

Brominate the intermediate using NBS (1.1 equiv) in DMF at 0°C.

-

Yield: ~75% after silica gel purification.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Halogenation

The ester group at C3 directs electrophiles to C2 and C5, but competing di-halogenation requires careful stoichiometry. Excess NBS (1.1 equiv) and low temperatures suppress di-bromination.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:2) effectively purify the final product.

-

Column Chromatography : Silica gel with ethyl acetate/pentane gradients (5–20%) resolves halogenated byproducts.

Industrial-Scale Considerations

The patent-derived method using silica gel-supported AlCl₃ for Friedel-Crafts reactions offers scalability:

-

Catalyst Recovery : Silica gel immobilization simplifies catalyst reuse.

-

Solvent-Free Steps : Minimizes waste and cost.

Emerging Methodologies

Photocatalytic Halogenation

Visible-light-mediated bromination using eosin Y as a photocatalyst could enhance selectivity under milder conditions.

Flow Chemistry

Continuous-flow systems may improve heat management during exothermic halogenation steps.

Scientific Research Applications

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a bacterial enzyme, leading to antimicrobial effects, or it could interact with a cancer cell receptor, inducing apoptosis.

Comparison with Similar Compounds

5-Bromo-3-Chlorothiophene-2-Carboxylic Acid ()

- Structure : Free carboxylic acid at 2-position, halogens at 3- and 5-positions.

- Key Difference : The carboxylic acid group enables hydrogen bonding, influencing crystal packing (as per ) and solubility in polar solvents. This makes it suitable for coordination chemistry or salt formation .

Ester Group and Reactivity

| Compound | Ester Group | Reactivity in NAS | Lipophilicity (LogP)* |

|---|---|---|---|

| This compound | Ethyl | Moderate | Higher (~2.8) |

| Mthis compound | Methyl | Moderate | Lower (~2.2) |

| Ethyl 5-bromothiophene-2-carboxylate | Ethyl | Higher | ~2.5 |

*Estimated based on ester group contributions. Ethyl esters typically exhibit higher LogP values, enhancing membrane permeability in biological systems .

Comparison with Analogues :

- Ethyl 5-bromothiophene-2-carboxylate () : Synthesized via direct bromination of ethyl thiophene-2-carboxylate, avoiding the need for chlorine introduction .

- Mthis compound (): Similar pathway but with methanol in esterification, which may require milder conditions due to methyl’s lower steric demand .

Functional and Application Differences

- Pharmaceutical Intermediates: The target compound’s chlorine atom at the 2-position may hinder metabolic degradation, making it more stable than its non-chlorinated analogues in prodrug designs .

- Materials Science: Bromine’s heavy-atom effect enhances electron-deficient character, favoring use in organic semiconductors over non-brominated derivatives .

- Crystallography : Hydrogen bonding patterns () differ significantly between carboxylic acid derivatives (e.g., 5-bromo-3-chlorothiophene-2-carboxylic acid) and esters, impacting crystal engineering strategies .

Biological Activity

Ethyl 5-bromo-2-chlorothiophene-3-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClO₂S

- Molecular Weight : 269.54 g/mol

- Functional Groups : Thiophene ring, ethyl ester, bromine, and chlorine substituents.

The unique structure of this compound contributes to its reactivity and biological activity. The presence of halogen atoms (bromine and chlorine) enhances its electrophilic properties, allowing it to interact with various biological targets.

The compound's mechanism of action involves its ability to act as an electrophile, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This property is significant in medicinal chemistry for designing inhibitors targeting specific enzymes or receptors. The reactivity of the compound is influenced by the bromine and chlorine substituents, which can modulate its interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It is believed to inhibit specific bacterial enzymes, which could be leveraged for therapeutic applications in treating infections. The compound's structural characteristics allow it to penetrate bacterial membranes effectively, enhancing its efficacy.

Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cells. Its ability to modulate enzyme activity and interact with cancer cell receptors positions it as a candidate for further exploration in cancer therapy. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting potential use as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| Ethyl 5-bromo-2-thiophenecarboxylate | Lacks chlorine atom; may exhibit different reactivity. |

| Ethyl 2-chlorothiophene-3-carboxylate | Lacks bromine atom; affects biological activity. |

| 5-Bromo-2-chlorothiophene | Lacks ester group; influences solubility and reactivity. |

| Mthis compound | Similar structure but different ester group; may affect reactivity. |

This table highlights how the halogen substitutions and ester functionality contribute to the distinct chemical behavior and potential applications of this compound within the thiophene derivative family.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Properties : In cellular assays, the compound showed significant antiproliferative effects on various cancer cell lines, with IC50 values indicating potent activity against tumor growth. The findings suggest that further investigation into its mechanism could reveal new therapeutic strategies for cancer treatment.

Q & A

Basic: How can reaction conditions be optimized to improve the yield and purity of Ethyl 5-bromo-2-chlorothiophene-3-carboxylate?

Methodological Answer:

Synthesis optimization requires precise control of temperature, solvent choice (e.g., polar aprotic solvents like DMF), and reaction time. For instance, halogenation steps (introducing bromine/chlorine) often require inert atmospheres to prevent side reactions. Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound from by-products like dihalogenated derivatives . Monitoring reaction progress using TLC and confirming structural integrity via -NMR (e.g., verifying bromine/chlorine substitution patterns) ensures reproducibility .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : -NMR identifies carbonyl (C=O) and aromatic carbons, while -NMR confirms ester (-COOEt) and halogen-substituted thiophene protons.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 293.94 for CHBrClOS) and detects isotopic patterns from bromine/chlorine .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of halogen substituents using programs like SHELXL .

Advanced: How do halogen substituents (Br/Cl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at position 5 acts as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine, enabling selective functionalization. Chlorine at position 2 stabilizes the thiophene ring via electron-withdrawing effects, directing electrophilic substitution to specific sites. Computational studies (DFT) predict activation barriers for C-Br vs. C-Cl bond cleavage, guiding catalyst selection (e.g., Pd(PPh) for bromine) . Experimental validation involves comparing coupling efficiencies with aryl boronic acids under identical conditions .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Halogenated thiophenes often form disordered crystals due to steric bulk and weak intermolecular interactions. Strategies include:

- Solvent Screening : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve order.

- Temperature Gradients : Gradual cooling (-5°C/day) minimizes lattice defects.

- SHELX Refinement : Address thermal motion artifacts by refining anisotropic displacement parameters and validating hydrogen bonding networks (e.g., C–H···O interactions) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies focus on:

- Halogen Swapping : Replacing Br with I or F alters lipophilicity and binding affinity to targets like enzymes or nucleic acids.

- Ester Hydrolysis : Converting the ethyl ester to a methyl group or amide modulates solubility and metabolic stability.

- In Silico Docking : Tools like AutoDock predict interactions with biological targets (e.g., kinase active sites), prioritizing derivatives for synthesis. Experimental validation via enzyme inhibition assays (IC) and cytotoxicity screens (e.g., MTT assays) identifies lead compounds .

Basic: What are common by-products in the synthesis of this compound, and how are they identified?

Methodological Answer:

By-products include:

- Dihalogenated Derivatives : Over-halogenation due to excess NBS or SOCl. Detected via GC-MS as peaks with m/z 368.79 (Br-substituted) .

- Ester Hydrolysis Products : Acidic/basic conditions may hydrolyze the ester to carboxylic acid, identified by IR (broad O–H stretch at 2500–3000 cm) .

- Isomeric Contaminants : Regioisomers from improper halogen positioning are resolved via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do computational methods aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding stability to proteins (e.g., kinases) over 100-ns trajectories, calculating RMSD/RMSF values to assess conformational flexibility.

- Pharmacophore Mapping : Identify critical interaction points (e.g., halogen bonds with Arg/Lys residues) using Schrödinger’s Phase.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks, guiding lead optimization .

Advanced: How can discrepancies in spectroscopic data between synthetic batches be resolved?

Methodological Answer:

Contradictions arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (CDCl vs. DMSO-d). Standardize solvent systems and reference peaks (e.g., TMS at 0 ppm).

- Dynamic Proton Exchange : Broadened signals for -OH/-NH groups require DO exchange or variable-temperature NMR.

- Crystallographic Ambiguity : Compare experimental XRD data with Cambridge Structural Database entries to validate unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.